molecular formula C14H24N4O B2436566 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097868-76-1

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2436566
CAS No.: 2097868-76-1
M. Wt: 264.373
InChI Key: RNAOYBTTXYICIH-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic small molecule featuring a urea moiety bridging a 3-tert-butylpyrazole unit and a 4-(1H-pyrazol-1-yl)cyclohexyl group. This structure places it within a class of N-heterocyclic compounds recognized for their significant versatility and broad applicability in scientific research and development . The integration of the pyrazole ring, a privileged scaffold in medicinal chemistry, with a urea linker makes this compound a valuable intermediate for exploring novel chemical space and developing new bioactive molecules . Research Applications and Value: The core structural elements of this reagent suggest its primary value in medicinal chemistry and drug discovery . Pyrazole-urea hybrids are frequently investigated as potent inhibitors of various enzymatic targets . For instance, structurally related diarylurea compounds containing a tert-butylpyrazole core have been identified as inhibitors of Mitogen-Activated Protein Kinase 14 (MK14) , also known as p38α MAP kinase, which is a key target in inflammatory and oncological research . The specific substitution on the cyclohexyl ring in this compound may offer unique steric and electronic properties, potentially leading to improved selectivity or potency against specific kinase isoforms or other biological targets. Researchers can utilize this chemical as a key building block or a pharmacophore core for synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. As with all chemicals of this nature, proper personal protective equipment should be worn.

Properties

IUPAC Name

1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAOYBTTXYICIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Cyclohexyl Group Attachment: The cyclohexyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using cyclohexyl bromide.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Urea Group Functionality

The urea moiety plays a critical role in binding via hydrogen bonding. For example:

  • The N-H and O atoms of the urea form hydrogen bonds with target proteins (e.g., p38 MAP kinase) .

  • Substitution of the urea’s N-H with a methylene group or N-methyl leads to significant loss of activity, highlighting its importance .

Role of the tert-Butyl Group

The tert-butyl group is strategically incorporated for:

  • Enhanced potency : Balances enzyme-binding affinity and physicochemical properties .

  • Stability : Reduces metabolic liability compared to smaller alkyl groups .

Pyrazole-Cyclohexyl Substituent

  • Pyrazole ring formation : Typically involves cyclization of β-diketones with hydrazine derivatives .

  • Cyclohexyl spacer : Acts as a linker to optimize steric and electronic interactions. Longer spacers (e.g., three methylene groups) improve activity by reducing steric hindrance .

Urea Formation

The reaction proceeds via a two-step mechanism :

  • Activation : The amine is converted to an isocyanate using CDI or oxalyl chloride.

  • Coupling : The isocyanate reacts with an aniline derivative to form the urea .

Hydrogen Bonding in Binding

The urea’s hydrogen bonds are critical for enzyme inhibition:

  • Interactions : The urea’s N-H bonds with the carboxylate oxygen of Glu71, while the O bonds with the N-H of Asp168 in p38 MAP kinase .

Comparison of Structural Variants

FeatureImpact on ActivityExample
Urea substitution Loss of activity (e.g., thiourea → 60-fold potency drop) Compound 38
Linker length Longer spacers improve sEH inhibition (e.g., three methylene groups → 6-fold improvement) Compound 21b
tert-Butyl group Enhances potency and stability Compound 16

Challenges and Considerations

  • Steric hindrance : The tert-butyl group and cyclohexyl substituent require careful reaction design to avoid steric clashes .

  • Regioselectivity : Pyrazole ring formation and cyclohexyl substitution must ensure correct regiochemistry .

  • Purification : Crystallization conditions (e.g., solvent ratios) critically affect yield and purity .

Scientific Research Applications

Medicinal Chemistry

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, which can lead to the development of novel drugs.

  • Enzyme Inhibition : The compound is being explored as a potential enzyme inhibitor, particularly in the context of inflammatory diseases and cancer treatment. The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity .

Biological Research

Research indicates that this compound may serve as a receptor modulator or an enzyme inhibitor, which could be beneficial in studying various biological pathways.

  • Potential Therapeutic Uses : Initial studies suggest that it may have anti-inflammatory and anticancer properties. Further investigations are necessary to elucidate its efficacy and safety profiles in clinical settings .

Materials Science

The unique structure of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea also makes it suitable for applications in materials science.

  • Polymer Development : The compound can be utilized as a building block for synthesizing new polymers with specific properties, potentially leading to advancements in coatings and other material applications .

Case Study 1: Enzyme Inhibition

A study focused on urease inhibitors highlighted the potential of urea derivatives like 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in inhibiting urease activity. This is particularly relevant for conditions such as peptic ulcers and kidney stones, where urease plays a critical role .

Case Study 2: Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has shown that modifications in their structure can enhance their effectiveness against cancer cell lines. The structural characteristics of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea position it as a candidate for further investigation in anticancer drug development .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can be compared with other similar compounds, such as:

    3-tert-butyl-1-[4-(1H-pyrazol-1-yl)phenyl]urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-tert-butyl-1-[4-(1H-pyrazol-1-yl)butyl]urea: Similar structure but with a butyl group instead of a cyclohexyl group.

    3-tert-butyl-1-[4-(1H-pyrazol-1-yl)methyl]urea: Similar structure but with a methyl group instead of a cyclohexyl group.

The uniqueness of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring a tert-butyl group, a pyrazole ring, and a cyclohexyl moiety, positions it as a subject of interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is C15H24N4OC_{15}H_{24}N_4O, with a molecular weight of approximately 280.38 g/mol. The compound's structure is characterized by:

  • Urea moiety : Central to its biological activity.
  • Pyrazole ring : Known for various pharmacological properties.
  • Cyclohexyl group : Enhances lipophilicity and bioavailability.

The biological activity of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions through ligand-binding interactions. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that pyrazole-containing compounds often exhibit antimicrobial properties. For instance, derivatives similar to 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea have been shown to act as DNA gyrase inhibitors, leading to effective antibacterial action against strains such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity Summary

CompoundTarget PathogenMIC (μg/mL)Reference
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]ureaS. aureusNot specified
Pyrazole derivativeMtb H37Rv0.25
Urea derivativeS. aureus0.25

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are significant in treating chronic inflammatory diseases. The exact pathways remain under exploration, but preliminary data suggest modulation of inflammatory cytokines and pathways associated with immune responses.

Anticancer Potential

Studies have also pointed towards the anticancer potential of urea derivatives like 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. The mechanism may involve inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of pyrazole-based urea derivatives:

  • Synthesis and Evaluation : A study reported the synthesis of various pyrazole-based urea derivatives, including modifications at the C3 position of the pyrazole ring, leading to compounds with enhanced antimicrobial activity against S. aureus .
  • Optimization Studies : Research aimed at optimizing structural features indicated that specific substitutions on the urea side chain significantly impacted biological activity, particularly against resistant bacterial strains .

Q & A

Q. How to interpret conflicting bioactivity data between in vitro enzyme assays and cellular models?

  • Methodological Answer :
  • Membrane permeability : Measure cellular uptake via LC-MS to determine if low intracellular concentrations explain reduced activity in cell-based assays .
  • Off-target effects : Perform RNA-seq or phosphoproteomics to identify compensatory pathways activated in cellular models .

Tables for Key Data

Property Method Typical Results Reference
Synthetic Yield Curtius reaction optimization45–60% (urea) vs. 20% (oxazinone)
Binding Affinity (Kd) SPR with kinase targets10–100 nM (varies with substituents)
Metabolic Stability Human liver microsome assayt₁/₂ = 30–90 min (CYP-dependent)

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